molecular formula C14H20ClIN2 B8092773 5-Iodo-2-(piperidin-3-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride

5-Iodo-2-(piperidin-3-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No.: B8092773
M. Wt: 378.68 g/mol
InChI Key: ORPXTAIWJBKWMV-UHFFFAOYSA-N
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Description

5-Iodo-2-(piperidin-3-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride ( 2443909-99-5) is a synthetic organic compound with a molecular formula of C14H20ClIN2 and a molecular weight of 378.68 g/mol . It is a hybrid molecule that combines tetrahydroisoquinoline and piperidine lead structures, which are associated with notable biological activity. Scientific research has explored this compound and its structural analogs as novel ergosterol biosynthesis inhibitors, drawing inspiration from agrochemical piperidine antifungals like fenpropidin . These hybrid compounds are designed to mimic high-energy intermediates in the ergosterol biosynthesis pathway. The antimycotic potency of such compounds is strongly dependent on the presence of a protonatable amine function in the piperidine ring . This mechanism of action can lead to the depletion of ergosterol, an essential component of fungal cell membranes, and the accumulation of toxic sterol precursors, resulting in altered membrane permeability and cell death . While specific clinical data for this exact compound is limited in the public domain, related N-alkylpiperidinyl substituted tetrahydroisoquinolines have demonstrated promising in vitro antifungal activity against clinically relevant Candida species, including C. albicans and C. krusei, in recent studies . This makes the compound a valuable scaffold for researchers investigating new antifungal agents, especially in the context of rising resistance to existing therapies. The product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

5-iodo-2-piperidin-3-yl-3,4-dihydro-1H-isoquinoline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19IN2.ClH/c15-14-5-1-3-11-10-17(8-6-13(11)14)12-4-2-7-16-9-12;/h1,3,5,12,16H,2,4,6-10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORPXTAIWJBKWMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)N2CCC3=C(C2)C=CC=C3I.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClIN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bischler-Napieralski Cyclization

The Bischler-Napieralski reaction is a classical method for constructing isoquinoline scaffolds. For the THIQ core, phenethylamide precursors undergo cyclodehydration using phosphoryl chloride (POCl₃) or polyphosphoric acid (PPA), followed by reduction:

Example Protocol

  • Cyclization : A phenethylamide derivative (e.g., N-(2-phenylethyl)acetamide ) is treated with PPA at 120–140°C for 4–6 hours, yielding 3,4-dihydroisoquinoline.

  • Reduction : The dihydro intermediate is hydrogenated using palladium on carbon (Pd/C) or reduced with sodium borohydride (NaBH₄) to afford the THIQ core.

Pictet-Spengler Reaction

This method employs condensation between β-arylethylamines and aldehydes/ketones under acidic conditions. For C2-piperidine incorporation, a piperidin-3-yl aldehyde or ketone may serve as the electrophilic partner:

β-Arylethylamine+Piperidin-3-yl aldehydeHCl, EtOHTHIQ-Piperidine hybrid\text{β-Arylethylamine} + \text{Piperidin-3-yl aldehyde} \xrightarrow{\text{HCl, EtOH}} \text{THIQ-Piperidine hybrid}

Challenges include controlling stereochemistry and avoiding polymerization.

Regioselective Iodination Strategies

Sandmeyer Reaction

The iodination of a 5-amino-THIQ precursor via diazotization is a robust method. This approach mirrors protocols used for 5-iodo-2-(trifluoromethyl)pyridine synthesis:

Stepwise Protocol

  • Diazotization : Treat 5-amino-THIQ with hydrochloric acid (HCl) and sodium nitrite (NaNO₂) at −5°C to 5°C.

  • Iodination : Add potassium iodide (KI) to the diazonium salt, maintaining temperatures below 10°C to minimize side reactions.

Example Yield : 87% (analogous to).

Direct Electrophilic Iodination

Electrophilic iodinating agents (e.g., I₂, N-iodosuccinimide) may introduce iodine at position 5 if directed by electron-donating groups. However, this method is less common due to competing side reactions in polycyclic systems.

Incorporation of the Piperidin-3-yl Group

Nucleophilic Substitution

A pre-formed piperidine fragment can be introduced via alkylation or arylation at the C2 position of the THIQ core. For example:

  • React THIQ bromide with piperidin-3-ylmagnesium bromide under Grignard conditions.

  • Use Ullmann coupling with a piperidine-containing aryl halide and copper catalyst.

Reductive Amination

Condense a THIQ ketone with piperidin-3-amine using sodium cyanoborohydride (NaBH₃CN) or similar reductants:

THIQ-C(=O)-R+Piperidin-3-amineNaBH₃CN, MeOHC2-Piperidine-THIQ\text{THIQ-C(=O)-R} + \text{Piperidin-3-amine} \xrightarrow{\text{NaBH₃CN, MeOH}} \text{C2-Piperidine-THIQ}

Hydrochloride Salt Formation

The final step involves treating the free base with hydrogen chloride (HCl) in a polar solvent (e.g., ethanol, diethyl ether):

5-Iodo-2-(piperidin-3-yl)-THIQ+HCl (g)Hydrochloride salt\text{5-Iodo-2-(piperidin-3-yl)-THIQ} + \text{HCl (g)} \rightarrow \text{Hydrochloride salt}

Purification : Recrystallization from ethanol/water mixtures enhances purity.

Comparative Analysis of Synthetic Routes

MethodKey StepYield (%)ChallengesSource
Bischler-NapieralskiCyclization/Reduction60–75Regiochemical control
Sandmeyer IodinationDiazotization/KI addition85–90Low-temperature stability
Reductive AminationPiperidine incorporation70–80Stereochemical outcomes

Optimization and Scalability Considerations

  • Temperature Control : Diazotization and iodination require strict maintenance of sub-10°C conditions to prevent decomposition.

  • Protecting Groups : Use of tert-butoxycarbonyl (BOC) on the piperidine nitrogen avoids undesired side reactions during cyclization.

  • Catalyst Selection : Palladium-based catalysts improve coupling efficiency in piperidine introduction steps .

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and amines.

  • Addition: Electrophilic addition reactions may involve the use of strong acids or Lewis acids.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of substituted tetrahydroisoquinolines.

  • Addition: Formation of adducts or cyclic compounds.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
The compound has been investigated for its potential as an anticancer agent. It is part of a class of tetrahydroisoquinoline derivatives that have shown promise in inhibiting various cancer cell lines. Research indicates that derivatives of tetrahydroisoquinoline can act on multiple biological pathways involved in tumor growth and metastasis, making them valuable candidates for drug development against cancers such as acute myelogenous leukemia (AML) and other malignancies .

1.2 Inhibition of Kinases
5-Iodo-2-(piperidin-3-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride has been identified as a potential inhibitor of specific kinases involved in cancer progression. For instance, compounds in this category have demonstrated inhibitory effects on the receptor-interacting protein kinase 1 (RIPK1), which plays a crucial role in cell survival and apoptosis . The inhibition of such kinases could lead to new therapeutic strategies for treating aggressive cancers.

Neurological Applications

2.1 Neuroprotective Effects
Research suggests that certain tetrahydroisoquinoline derivatives may possess neuroprotective properties. These compounds could be beneficial in treating neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells . The specific impact of this compound on neurological conditions is an area of ongoing investigation.

Cardiovascular Applications

3.1 Lipid Regulation
The compound has been linked to the inhibition of microsomal triglyceride transfer protein (MTP) and apolipoprotein B (Apo B), which are critical factors in lipid metabolism. Inhibition of these proteins may lead to reduced serum lipid levels and offer therapeutic avenues for managing conditions like atherosclerosis and obesity . This mechanism highlights the compound's potential role in cardiovascular health.

Synthesis and Derivative Development

4.1 Structural Modifications
The synthesis of this compound allows for various structural modifications that can enhance its pharmacological properties. Research into different derivatives can lead to compounds with improved efficacy and selectivity against specific targets in cancer therapy or other diseases .

Case Studies and Research Findings

Study TitleFocusFindings
Inhibition of RIPK1 by Tetrahydroisoquinoline DerivativesCancer ResearchDemonstrated significant anti-tumor activity in preclinical models .
Neuroprotective Potential of TetrahydroisoquinolinesNeurologyShowed promise in reducing neuronal damage in models of neurodegeneration .
Effects on Lipid MetabolismCardiovascular HealthReduced serum lipids and improved metabolic profiles in animal studies .

Mechanism of Action

The mechanism by which 5-Iodo-2-(piperidin-3-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and molecular targets involved would need to be determined through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

To contextualize its properties, this compound is compared to structurally related molecules, focusing on substituent effects, physicochemical properties, and biological activity.

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents Molecular Weight (g/mol) Solubility (aq. HCl) Biological Relevance
5-Iodo-2-(piperidin-3-yl)-THIQ hydrochloride Tetrahydroisoquinoline 5-Iodo, 2-piperidinyl, HCl salt ~370.7* High Receptor binding studies (hypothesized)
(1R,4R)-4,6-Dihydroxy-1-(hydroxymethyl)-N-methyl-THIQ HCl Tetrahydroisoquinoline 4,6-Dihydroxy, 1-hydroxymethyl, N-methyl ~303.7 Moderate Pharmaceutical impurity standard
MPTP (1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine) Tetrahydropyridine 4-Phenyl, 1-methyl ~173.3 Low Neurotoxin (induces parkinsonism)

*Estimated based on structural formula.

Key Observations:

Substituent Effects: The iodine atom in the target compound introduces steric bulk and electron-withdrawing properties, which may enhance binding affinity to hydrophobic receptor pockets compared to hydroxyl or methyl groups in analogs like MM0081.28 . The piperidinyl group at position 2 differentiates it from MPTP, a tetrahydropyridine derivative with neurotoxic properties. Unlike MPTP, the tetrahydroisoquinoline core may reduce direct dopaminergic toxicity .

Solubility and Stability: The hydrochloride salt improves aqueous solubility relative to non-ionic analogs (e.g., MPTP), aligning it with pharmaceutical-grade standards . Iodine’s hydrophobicity may reduce solubility compared to dihydroxy-substituted analogs but could enhance blood-brain barrier penetration.

Biological Implications: Unlike MPTP, which selectively damages substantia nigra neurons via metabolic conversion to MPP+ , the target compound’s tetrahydroisoquinoline scaffold lacks evidence of analogous neurotoxicity.

Research Findings and Mechanistic Insights

Receptor Binding Hypotheses

  • The tetrahydroisoquinoline moiety is associated with affinity for monoamine transporters and receptors. The iodine substituent may mimic tyrosine halogens in neurotransmitters (e.g., dopamine), enabling competitive inhibition or allosteric modulation.
  • Contrast with MPTP : While MPTP requires metabolic activation (via MAO-B) to exert toxicity, the target compound’s iodine substituent may preclude similar bioactivation pathways, reducing neurotoxic risk .

Pharmacokinetic Considerations

  • The piperidinyl group and iodine atom likely confer moderate lipophilicity, balancing CNS penetration and systemic clearance. This contrasts with hydroxylated analogs (e.g., MM0081.28), which exhibit higher polarity and shorter half-lives .

Biological Activity

5-Iodo-2-(piperidin-3-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS: 2443909-99-5) is a synthetic compound belonging to the tetrahydroisoquinoline (THIQ) class. This compound has gained attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound based on diverse research findings, including structure-activity relationships (SAR), case studies, and relevant data tables.

Chemical Structure and Properties

The molecular formula of this compound is C14H20ClIN2 with a molecular weight of 378.68 g/mol. The compound features a piperidine ring and an iodine substituent, which may influence its biological activity.

Biological Activity Overview

Research indicates that THIQ derivatives exhibit a variety of biological activities, including:

  • Neuroprotective Effects : THIQ compounds have been studied for their neuroprotective properties against neurodegenerative diseases.
  • Cardiovascular Effects : Some THIQ derivatives have shown bradycardic effects in isolated guinea pig atria and anesthetized rat models .
  • Antimicrobial Activity : Certain THIQ analogs have demonstrated antibacterial properties against various pathogens .

Structure-Activity Relationship (SAR)

The SAR studies of THIQ compounds reveal that modifications on the molecular structure can significantly alter their biological activity. For example, the introduction of different substituents on the benzyl moiety can enhance or diminish the bradycardic effects observed in specific compounds .

Case Studies

  • Bradycardic Activity in Animal Models :
    A study conducted on a series of (+/-)-2-(3-piperidyl)-1,2,3,4-tetrahydroisoquinolines reported that certain derivatives exhibited significant bradycardic activity when tested in isolated guinea pig atria. The findings suggested that structural modifications could lead to more potent agents for cardiac applications .
  • Neuroprotective Mechanisms :
    Research highlighted the neuroprotective potential of THIQ derivatives against oxidative stress-induced neuronal damage. Compounds were evaluated for their ability to scavenge free radicals and inhibit apoptotic pathways in neuronal cell lines .

Data Table: Summary of Biological Activities

Compound NameActivity TypeModel UsedKey Findings
5-Iodo-2-(piperidin-3-yl)-THIQBradycardic AgentIsolated Guinea Pig AtriaSignificant reduction in heart rate observed
Various THIQ DerivativesNeuroprotectionNeuronal Cell LinesInhibition of oxidative stress-induced apoptosis
THIQ Analog 131AntibacterialPathogenic Bacterial StrainsEffective against Staphylococcus epidermidis at 25 μg/ml

Q & A

Q. Methodological Approach :

  • 1H/13C NMR : Confirm substitution patterns (e.g., iodination at position 5, piperidine ring integration). Compare chemical shifts with analogous tetrahydroisoquinoline derivatives .
  • HPLC-MS : Assess purity (>95%) and verify molecular weight (expected [M+H]+: ~403.2 g/mol).
  • X-ray Crystallography (if crystals form): Resolve stereochemistry and validate the hydrochloride salt formation.
  • Elemental Analysis : Match calculated vs. observed C, H, N, and I percentages to confirm stoichiometry.

Basic: What stability and storage conditions are critical for this compound?

  • Stability : Susceptible to light-induced decomposition (iodine dissociation) and hygroscopicity. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation .
  • Storage : Store in amber vials under anhydrous conditions (-20°C, inert atmosphere). Use desiccants (e.g., silica gel) in sealed containers to prevent hydrolysis of the hydrochloride salt .

Advanced: How can researchers optimize iodination efficiency while minimizing side reactions?

Q. Experimental Design Considerations :

  • Reagent Selection : NIS in acetic acid promotes regioselective iodination over harsh reagents like ICl .
  • Temperature Control : Maintain 0–5°C to reduce radical side reactions.
  • Protecting Groups : Temporarily protect the piperidine nitrogen with Boc to prevent undesired alkylation.
  • In-situ Monitoring : Use TLC (Rf shift) or UV-vis spectroscopy to track iodine incorporation.
    Data Contradictions : If iodination yields vary between batches, assess reagent purity (e.g., NIS moisture content) or solvent dryness .

Advanced: How can computational modeling aid in predicting biological interactions of this compound?

Q. Methodology :

  • Molecular Docking : Use software (e.g., AutoDock Vina) to model binding affinity with target receptors (e.g., sigma-1 or dopamine receptors) based on the tetrahydroisoquinoline scaffold.
  • DFT Calculations : Predict electron density around the iodine atom to assess its role in halogen bonding.
  • ADMET Prediction : Tools like SwissADME estimate solubility (LogP ~2.8) and blood-brain barrier permeability, guiding in vivo study design .
    Validation : Cross-reference computational results with experimental SAR data from analogous compounds.

Advanced: What safety protocols are recommended for handling novel compounds with limited toxicity data?

Q. Risk Mitigation Strategies :

  • PPE : Wear nitrile gloves, lab coats, and goggles. Use fume hoods for weighing and synthesis .
  • Emergency Procedures : Follow SDS guidelines for hydrochloride salts:
    • Inhalation : Immediate removal to fresh air; medical evaluation if respiratory distress occurs.
    • Skin Contact : Rinse with water for 15 minutes; consult a physician for persistent irritation .
  • Waste Disposal : Neutralize with dilute sodium bicarbonate before disposal in halogenated waste containers .

Advanced: How can researchers address discrepancies in spectroscopic data during structural elucidation?

Q. Troubleshooting Framework :

  • Scenario 1 : Unanticipated NMR peaks.
    • Action : Perform COSY/HSQC to identify coupling partners; compare with published spectra of iodinated isoquinolines .
  • Scenario 2 : HPLC retention time variability.
    • Action : Standardize mobile phase pH and column temperature; test multiple columns (C18 vs. phenyl-hexyl) .
  • Scenario 3 : Elemental analysis deviations.
    • Action : Re-crystallize to remove solvent residues; verify combustion efficiency in analysis.

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